Iothalamate meglumine

Description

This compound is the meglumine salt form of iothalamate, an organic iodine compound and a radiographic contrast medium. This compound blocks x-rays as they pass through the body, thereby allowing body structures not containing iodine to be visualized. The degree of opacity produced by this compound is directly proportional to the total amount of the iodinated contrast agent in the path of the x-rays. The visualization of body structures is dependent upon the distribution and elimination of this compound. (NCI05)

A radiopaque medium used for urography, angiography, venography, and myelography. It is highly viscous and binds to plasma proteins.

See also: Iothalamic Acid (has active moiety); this compound; iothalamate sodium (component of).

Properties

IUPAC Name |

3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,18)(H,16,17)(H,19,20);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHUSFYMPUDOEL-WZTVWXICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926949 | |

| Record name | 5-Acetamido-2,4,6-triiodo-N-methylisophthalamic acid-methylglucamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

809.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13087-53-1 | |

| Record name | D-Glucitol, 1-deoxy-1-(methylamino)-, 3-(acetylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13087-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iothalamate meglumine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013087531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetamido-2,4,6-triiodo-N-methylisophthalamic acid-methylglucamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOTHALAMATE MEGLUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUW72GOP7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to Iothalamate Meglumine: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iothalamate meglumine (B1676163), a key ionic, high-osmolality radiocontrast agent, plays a crucial role in various diagnostic imaging procedures. This technical guide provides a comprehensive overview of its synthesis, detailing the multi-step preparation of its active pharmaceutical ingredient, iothalamic acid, and the subsequent salt formation with meglumine. Additionally, this document outlines the significant chemical and physical properties of iothalamate meglumine, presenting quantitative data in a structured format to facilitate understanding and application in research and development settings.

Introduction

This compound is the meglumine salt of iothalamic acid, an organic iodine compound.[1] Its utility as a contrast medium stems from the high atomic number of the iodine atoms within its structure, which effectively attenuates X-rays, allowing for enhanced visualization of vascular and urinary systems.[1] A thorough understanding of its synthesis and chemical characteristics is paramount for its effective and safe use in clinical applications and for the development of new diagnostic agents.

Synthesis of this compound

The synthesis of this compound is a two-part process: the synthesis of the active moiety, iothalamic acid, followed by its reaction with meglumine to form the salt.

Synthesis of Iothalamic Acid

The synthesis of iothalamic acid is a multi-step chemical process commencing from 5-nitroisophthalic acid monomethyl ester. The key stages are amidation, catalytic reduction, iodination, and acetylation.

Experimental Protocol for the Synthesis of Iothalamic Acid:

A detailed experimental protocol for the synthesis of iothalamic acid is outlined below, based on established synthetic routes.[2]

-

Amidation: 5-nitroisophthalic acid monomethyl ester is subjected to an amidation reaction to form the corresponding amide.

-

Catalytic Reduction: The nitro group of the resulting compound is reduced to an amino group via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst. This step yields 5-amino-N-methyl-isophthalamic acid.

-

Iodination: The aromatic ring is tri-iodinated using an iodine source, such as iodine monochloride, to produce 5-amino-2,4,6-triiodo-N-methylisophthalamic acid.

-

Acetylation: The final step in the synthesis of iothalamic acid is the acetylation of the amino group. This is achieved by reacting the product from the previous step with acetic anhydride. The crude iothalamic acid is then purified.

Formation of this compound Salt

The final step in the production of this compound is the formation of the salt by reacting iothalamic acid with meglumine (N-methyl-D-glucamine).

Experimental Protocol for Salt Formation:

-

Iothalamic acid is slurried in purified water.

-

An equimolar amount of meglumine is added to the slurry. The mixture is stirred until a clear solution is obtained, indicating the formation of the salt.

-

The resulting solution of this compound can then be further processed for formulation into an injectable solution.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is presented in the tables below. This data is essential for formulation development, quality control, and understanding its behavior in physiological systems.

General Chemical Properties

| Property | Value |

| Molecular Formula | C18H26I3N3O9 |

| Molecular Weight | 809.1 g/mol [1] |

| IUPAC Name | 3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol[1] |

| CAS Number | 13087-53-1[1] |

| Component Compounds | Iothalamic Acid, N-Methyl-D-glucamine[1] |

Physicochemical Properties of this compound Injection (43%)

| Property | Value |

| Concentration | 430 mg/mL |

| Organically Bound Iodine | 20.2% (202 mg/mL)[3] |

| Osmolality | Approximately 1000 mOsmol/kg[3] |

| Osmolarity | Approximately 800 mOsmol/L[3] |

| Viscosity at 25°C | Approximately 3 cps[3] |

| Viscosity at 37°C | Approximately 2 cps[3] |

| pH | 6.6 to 7.6[3] |

Visualization of Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of iothalamic acid, the active pharmaceutical ingredient of this compound.

Caption: Synthesis pathway of Iothalamic Acid.

Conclusion

This technical guide provides a detailed overview of the synthesis and key chemical properties of this compound. The provided experimental outlines and tabulated data serve as a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding of this important diagnostic agent and aiding in future research and formulation efforts.

References

Unveiling the Mechanism of X-ray Attenuation by Iothalamate Meglumine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iothalamate meglumine (B1676163) is a water-soluble, iodinated radiocontrast agent extensively utilized in diagnostic imaging to enhance the visibility of vascular structures and internal organs. Its efficacy lies in its ability to attenuate X-rays, thereby increasing the contrast of the targeted tissues in radiographic images. This in-depth technical guide elucidates the core physicochemical principles governing the X-ray attenuation mechanism of iothalamate meglumine, provides detailed experimental protocols for its evaluation, and presents quantitative data to support a comprehensive understanding of its function.

Core Mechanism of X-ray Attenuation

The primary mechanism by which this compound attenuates X-rays is rooted in the high atomic number (Z=53) of its constituent iodine atoms. When a beam of X-rays passes through a medium containing this compound, the iodine atoms interact with the X-ray photons, leading to a reduction in the beam's intensity. This attenuation is a consequence of two principal quantum mechanical processes at diagnostic X-ray energies: the photoelectric effect and Compton scattering .

-

Photoelectric Effect: This interaction is the dominant mechanism of X-ray attenuation for iodinated contrast agents at the energy levels typically used in diagnostic radiology (25-150 keV). In this process, an incident X-ray photon transfers its entire energy to a tightly bound inner-shell electron of an iodine atom, causing the electron to be ejected. The X-ray photon is completely absorbed in this interaction. The probability of the photoelectric effect is approximately proportional to (Z/E)³, where Z is the atomic number of the absorbing atom and E is the energy of the incident X-ray photon. The high atomic number of iodine makes it significantly more probable for photoelectric absorption to occur compared to the elements that constitute soft tissues (e.g., hydrogen, carbon, oxygen). The "K-edge" of iodine, at 33.2 keV, represents a sharp increase in X-ray absorption, as the photon energy becomes sufficient to eject a K-shell electron.

-

Compton Scattering: In this process, an incident X-ray photon interacts with a loosely bound outer-shell electron of an iodine atom. The photon is not completely absorbed but is instead scattered in a new direction with reduced energy. The ejected electron also recoils with some kinetic energy. While Compton scattering contributes to the overall attenuation, its dependence on atomic number is less pronounced than that of the photoelectric effect.

The combination of these two effects results in a significantly higher linear attenuation coefficient for this compound solutions compared to surrounding biological tissues, leading to the desired contrast enhancement in X-ray and computed tomography (CT) imaging.

Physicochemical Properties

This compound is the salt of iothalamic acid and meglumine. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₈H₂₆I₃N₃O₉ |

| Molecular Weight | 809.1 g/mol |

| Iodine Content (by weight) | Approximately 47% |

| Solubility | High in water |

Quantitative Analysis of X-ray Attenuation

The degree of X-ray attenuation is quantified by the mass attenuation coefficient (μ/ρ), which is a measure of the probability of X-ray interaction per unit mass of the material. The mass attenuation coefficient of a compound can be calculated by the weighted average of the mass attenuation coefficients of its constituent elements.

The mass fraction (wi) of each element in this compound (C₁₈H₂₆I₃N₃O₉) is calculated as follows:

-

Carbon (C): (18 * 12.01) / 809.1 = 0.267

-

Hydrogen (H): (26 * 1.01) / 809.1 = 0.032

-

Iodine (I): (3 * 126.9) / 809.1 = 0.470

-

Nitrogen (N): (3 * 14.01) / 809.1 = 0.052

-

Oxygen (O): (9 * 16.00) / 809.1 = 0.178

The mass attenuation coefficient of this compound can then be estimated at various photon energies using the mass attenuation coefficients of the individual elements obtained from the National Institute of Standards and Technology (NIST) database.

Mass Attenuation Coefficients of this compound

The following table summarizes the calculated mass attenuation coefficients (μ/ρ) for this compound at various X-ray photon energies relevant to diagnostic imaging.

| Photon Energy (keV) | This compound (μ/ρ) (cm²/g) |

| 30 | 17.65 |

| 40 | 8.92 |

| 50 | 5.37 |

| 60 | 3.68 |

| 80 | 2.07 |

| 100 | 1.37 |

| 150 | 0.76 |

Experimental Protocols for Evaluation of X-ray Attenuation

The X-ray attenuation properties of this compound are experimentally evaluated using phantom studies in conjunction with computed tomography (CT).

I. Phantom Preparation and Contrast Agent Dilution

Objective: To create a standardized object (phantom) with known concentrations of the contrast agent for CT imaging.

Materials:

-

Cylindrical phantom made of a tissue-equivalent material (e.g., polymethyl methacrylate (B99206) - PMMA).

-

This compound solution of known concentration.

-

Distilled water.

-

A series of vials or inserts that fit within the phantom.

Methodology:

-

Prepare a stock solution of this compound.

-

Perform serial dilutions of the stock solution with distilled water to create a range of concentrations (e.g., 0, 2, 4, 6, 8, 10 mg of iodine/mL).

-

Fill the vials or inserts with the different concentrations of the diluted this compound solution. One vial should be filled with distilled water to serve as a reference (0 mg/mL).

-

Place the filled vials within the designated holes in the PMMA phantom.

II. CT Image Acquisition

Objective: To acquire CT images of the phantom containing the varying concentrations of this compound.

Equipment:

-

A multi-detector computed tomography (MDCT) scanner.

Methodology:

-

Position the prepared phantom on the CT scanner table.

-

Define the scan protocol parameters, including:

-

Tube Voltage: Typically 80, 100, 120, and 140 kVp to assess energy-dependent attenuation.

-

Tube Current-Time Product (mAs): Kept constant for a given set of acquisitions to ensure consistent noise levels.

-

Slice Thickness: A thin slice thickness (e.g., 1-2 mm) is used to minimize partial volume effects.

-

Reconstruction Algorithm: A standard soft-tissue reconstruction kernel should be used.

-

-

Perform the CT scan of the phantom at each specified tube voltage.

III. Data Analysis

Objective: To quantify the X-ray attenuation of this compound at different concentrations and energies.

Software:

-

Picture Archiving and Communication System (PACS) workstation or medical image analysis software.

Methodology:

-

Retrieve the acquired CT images.

-

For each concentration of this compound and each tube voltage setting, perform the following measurements:

-

Hounsfield Units (HU): Draw a circular region of interest (ROI) within the center of each vial on the CT image and record the mean HU value. The HU is calculated using the formula: HU = 1000 * (μ_material - μ_water) / μ_water where μ_material is the linear attenuation coefficient of the material and μ_water is the linear attenuation coefficient of water.

-

Noise: Record the standard deviation of the HU values within the ROI in the water-filled vial.

-

Contrast-to-Noise Ratio (CNR): Calculate the CNR for each concentration relative to the water reference using the formula: CNR = |HU_contrast - HU_water| / SD_water where HU_contrast is the mean HU of the contrast agent vial, HU_water is the mean HU of the water vial, and SD_water is the standard deviation of the HU in the water vial.

-

Signal-to-Noise Ratio (SNR): Calculate the SNR for each concentration using the formula: SNR = HU_contrast / SD_background where SD_background is the standard deviation of the HU in a background region of the phantom.

-

Visualizations

Physicochemical Principle of X-ray Attenuation

Caption: Physicochemical principle of X-ray attenuation by iodine.

Experimental Workflow for CT Evaluation

Caption: Experimental workflow for CT evaluation of this compound.

Conclusion

The X-ray attenuating properties of this compound are fundamentally determined by the high atomic number of its iodine atoms, which leads to a high probability of photoelectric absorption of X-ray photons. This physicochemical interaction forms the basis of its utility as a contrast agent in diagnostic imaging. The quantitative evaluation of its attenuation characteristics through well-defined phantom studies using CT is essential for understanding its performance and for the development of new and improved contrast media. The methodologies and data presented in this guide provide a comprehensive framework for researchers and professionals in the field.

A Technical Guide to the Physicochemical Properties of Iothalamate Meglumine Solution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Iothalamate Meglumine (B1676163) solution, a widely used iodinated contrast agent. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and formulation. The following sections detail the quantitative properties, experimental methodologies for their determination, and a visualization of its pharmacokinetic pathway.

Core Physicochemical Data

Iothalamate meglumine is the meglumine salt of iothalamic acid, an organic iodine compound that serves as a radiographic contrast medium.[1] Its efficacy and safety are intrinsically linked to its physicochemical characteristics, which vary with concentration. The properties of several commercially available formulations are summarized below.

Composition and Concentration

This compound solutions are sterile aqueous solutions that may contain stabilizers like edetate calcium disodium (B8443419) and buffers such as monobasic sodium phosphate (B84403) to maintain product integrity and physiological compatibility.[1][2][3][4][5]

Table 1: Composition of Various this compound Solutions

| Product Name | This compound Concentration (mg/mL) | Organically Bound Iodine (mg/mL) | Edetate Calcium Disodium (mg/mL) | Monobasic Sodium Phosphate (mg/mL) |

| Conray® 30 | 300 | 141 | 0.110 | 0.125 |

| Conray® 43 | 430 | 202 | 0.110 | 0.115 |

| Conray® | 600 | 282 | 0.09 | 0.125 |

| Cysto-Conray® II | 172 | 81 | 0.110 | 0.115 |

Osmolality, Viscosity, and pH

The osmolality, viscosity, and pH of this compound solutions are critical parameters influencing their in-vivo behavior, including injection pressure, patient tolerance, and interaction with biological fluids.[6][7][8]

Table 2: Physicochemical Properties of this compound Solutions

| Property | Conray® 30 | Conray® 43 | Conray® | Cysto-Conray® II |

| Osmolarity (mOsmol/L) | ~500 | ~800 | ~1000 | Hypertonic |

| Osmolality (mOsmol/kg) | ~600 | ~1000 | ~1400 | Hypertonic |

| Viscosity at 25°C (cps) | ~2 | ~3 | ~6 | Not Specified |

| Viscosity at 37°C (cps) | ~1.5 | ~2 | ~4 | Not Specified |

| pH Range | 6.5 - 7.7 | 6.6 - 7.6 | 6.5 - 7.7 | 6.6 - 7.6 |

Experimental Protocols

The determination of the physicochemical properties of this compound solutions adheres to standardized pharmaceutical testing methodologies, primarily those outlined in the United States Pharmacopeia (USP).

Osmolality Determination (USP <785>)

Osmolality is a measure of the osmotic pressure of a solution and is determined by measuring the freezing point depression.[3][9][10][11][12]

Methodology:

-

Apparatus: A calibrated osmometer designed for freezing point depression measurement is used. The apparatus includes a cooling mechanism, a temperature-sensitive resistor (thermistor), and a sample mixing device.[3]

-

Calibration: The osmometer is calibrated using standard aqueous solutions of sodium chloride of known osmolality.

-

Procedure:

-

A precise volume of the this compound solution is placed in the measurement container.

-

The sample is supercooled to a temperature below its freezing point.

-

Crystallization is induced, and the resulting temperature increase to the freezing point is measured by the thermistor.

-

The freezing point depression is directly proportional to the osmolality of the solution.[3]

-

Viscosity Measurement (USP <911>)

The viscosity of this compound solutions is typically determined using a capillary viscometer or a rotational viscometer.[13][14][15][16]

Methodology (Capillary Viscometer):

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ostwald-type) is used.

-

Temperature Control: The viscometer is placed in a constant-temperature bath maintained at the desired temperature (e.g., 25°C or 37°C) with a precision of ±0.1°C.[14]

-

Procedure:

-

The viscometer is filled with a precise volume of the this compound solution.

-

The time taken for the liquid to flow between two marked points under the influence of gravity is measured.

-

The kinematic viscosity is calculated from the flow time and the viscometer constant.

-

The dynamic viscosity (in centipoise) is then calculated by multiplying the kinematic viscosity by the density of the solution at the same temperature.[14]

-

pH Determination (USP <791>)

The pH of the solution is measured potentiometrically using a standardized pH meter.[17][18][19][20][21][22]

Methodology:

-

Apparatus: A pH meter equipped with a glass electrode and a reference electrode (or a combination electrode) is used. The meter should be capable of reproducing pH values to 0.02 pH units.[18]

-

Calibration: The pH meter is calibrated using at least two standard buffer solutions with pH values that bracket the expected pH of the sample.

-

Procedure:

-

The electrodes are rinsed with purified water and then with a portion of the this compound solution.

-

The electrodes are immersed in the sample solution, and the pH reading is allowed to stabilize.

-

The measurement is typically performed at a controlled temperature of 25 ± 2°C.[18]

-

Density Determination

Density is a fundamental property required for the conversion of kinematic viscosity to dynamic viscosity and can be determined using a pycnometer.[23][24]

Methodology:

-

Apparatus: A calibrated pycnometer of a known volume and an analytical balance are used.

-

Procedure:

-

The weight of the clean, dry, and empty pycnometer is determined.

-

The pycnometer is filled with the this compound solution, ensuring no air bubbles are trapped. The temperature of the solution is recorded.

-

The weight of the filled pycnometer is measured.

-

The density is calculated by dividing the mass of the solution by the known volume of the pycnometer.[23][24]

-

Pharmacokinetic Pathway of this compound

Following intravascular administration, this compound is rapidly distributed throughout the circulatory system and is primarily excreted unchanged by the kidneys. Its pharmacokinetics are often described by a two-compartment model.[4][25][26][27][28][29][30][31]

The diagram above illustrates the journey of this compound in the body. After intravascular injection, it rapidly distributes from the plasma into the extracellular fluid. The primary route of elimination is through the kidneys via glomerular filtration, where it is excreted unchanged in the urine.[4] A minor, alternative excretion pathway exists through the liver and small intestine, which becomes more significant in patients with impaired renal function.[4][27] The distribution and elimination phases are characterized by alpha and beta half-lives of approximately 10 and 90 minutes, respectively, in patients with normal renal function.[4]

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. uspbpep.com [uspbpep.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. DailyMed - CYSTO-CONRAY II- this compound injection [dailymed.nlm.nih.gov]

- 6. Pharmacokinetics of iothalamate in endstage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labmix24.com [labmix24.com]

- 8. Determination of specific gravity of liquid sample by using Pycnometer [webofpharma.com]

- 9. dsdpanalytics.com [dsdpanalytics.com]

- 10. 文库创作 [doc360.baidu.com]

- 11. â©785⪠Osmolality and Osmolarity [doi.usp.org]

- 12. scribd.com [scribd.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. uspbpep.com [uspbpep.com]

- 15. â©911⪠ViscosityâCapillary Methods [doi.usp.org]

- 16. drugfuture.com [drugfuture.com]

- 17. store.astm.org [store.astm.org]

- 18. ftp.uspbpep.com [ftp.uspbpep.com]

- 19. kelid1.ir [kelid1.ir]

- 20. infinitalab.com [infinitalab.com]

- 21. NEMI Method Summary - D1293A [nemi.gov]

- 22. labsinus.com [labsinus.com]

- 23. ised-isde.canada.ca [ised-isde.canada.ca]

- 24. scientificlabs.co.uk [scientificlabs.co.uk]

- 25. Pharmacology, Part 5: CT and MRI Contrast Media | Journal of Nuclear Medicine Technology [tech.snmjournals.org]

- 26. radiology.wisc.edu [radiology.wisc.edu]

- 27. Functional Renal Anatomy, Renal Physiology, and Contrast Media | Radiology Key [radiologykey.com]

- 28. wjarr.com [wjarr.com]

- 29. radiopaedia.org [radiopaedia.org]

- 30. An overview of the clinical pharmacokinetics of x-ray contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. radiopaedia.org [radiopaedia.org]

Iothalamate Meglumine: A Technical Guide to its Molecular Structure and Functional Application as a Radiopaque Contrast Agent

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and functional applications of iothalamate meglumine (B1676163), a key diagnostic agent in medical imaging. The following sections detail its mechanism of action, pharmacokinetic profile, and the experimental protocols used for its quantification and functional assessment.

Molecular Structure and Physicochemical Properties

Iothalamate meglumine is an ionic, high-osmolality radiocontrast agent. It is the salt formed from the organic iodine compound, iothalamic acid, and the amino sugar, meglumine (N-methyl-D-glucamine). The molecular formula for this compound is C18H26I3N3O9, and it has a molecular weight of approximately 809.1 g/mol .[1][2]

The core of its function lies in the iothalamic acid component, a tri-iodinated benzoic acid derivative. The three iodine atoms are covalently bonded to the benzene (B151609) ring, providing the high atomic number necessary for the attenuation of X-rays. The full IUPAC name for the composite molecule is 3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol.[1]

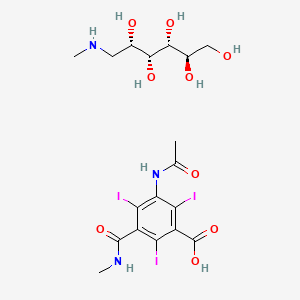

Below is a diagram illustrating the relationship between the constituent components of this compound.

Physicochemical Data

The physicochemical properties of this compound solutions are critical to their clinical performance and safety profile. The tables below summarize key quantitative data for various commercially available concentrations.

| Property | This compound (General) | Reference |

| Molecular Formula | C18H26I3N3O9 | [1][2] |

| Molecular Weight ( g/mol ) | 809.1 | [1][2] |

| Property | Conray® (60% w/v Solution) | Reference |

| This compound (mg/mL) | 600 | [3] |

| Organically Bound Iodine (mg/mL) | 282 (28.2%) | [3][4] |

| Osmolality (mOsm/kg) | ~1400 | [3][4] |

| Osmolarity (mOsm/L) | ~1000 | [3][4] |

| Viscosity (cps) at 25°C | ~6.0 | [3][4] |

| Viscosity (cps) at 37°C | ~4.0 | [3][4] |

| pH | 6.5 - 7.7 | [3][4] |

| Property | Conray® 43 (43% w/v Solution) | Reference |

| This compound (mg/mL) | 430 | [5] |

| Organically Bound Iodine (mg/mL) | 202 (20.2%) | [5] |

| Osmolality (mOsm/kg) | ~1000 | [5] |

| Osmolarity (mOsm/L) | ~800 | [5] |

| Viscosity (cps) at 25°C | ~3.0 | [5] |

| Viscosity (cps) at 37°C | ~2.0 | [5] |

| pH | 6.6 - 7.6 | [5] |

Function and Mechanism of Action

The primary function of this compound is to serve as a radiopaque contrast medium for various X-ray-based imaging modalities, including computed tomography (CT), angiography, and urography.[4][6] Its mechanism of action is based on the high atomic number of the iodine atoms within the iothalamate molecule, which allows for significant attenuation of X-rays.[6]

When administered intravascularly, this compound is distributed throughout the extracellular fluid space.[6] As it circulates, the iodine atoms absorb X-ray photons, preventing them from reaching the detector.[6] This results in areas containing the contrast agent appearing white or bright on the radiographic image, thereby enhancing the contrast between blood vessels or organs and the surrounding tissues.[6] This opacification of vessels and internal body structures allows for their detailed radiographic visualization.[7]

The workflow for its mechanism of action in enhancing radiographic contrast is depicted below.

Pharmacokinetics and Excretion

Following intravascular injection, this compound is rapidly distributed throughout the circulatory system. Its pharmacokinetic profile is often described by a two-compartment model, featuring a rapid alpha phase for drug distribution and a slower beta phase for elimination.[3] In individuals with normal renal function, the distribution half-life (alpha) is approximately 10 minutes, and the elimination half-life (beta) is about 90 minutes.[3][7]

This compound is primarily excreted unchanged in the urine via glomerular filtration.[3] It is not significantly metabolized and shows poor binding to serum albumin. A minor amount is excreted through the feces.[7] Due to its renal clearance mechanism, it is a valuable agent for measuring the Glomerular Filtration Rate (GFR), a key indicator of kidney function.

Pharmacokinetic Data

| Parameter | Value (in patients with normal renal function) | Reference |

| Distribution Half-life (t½α) | ~10 minutes | [3] |

| Elimination Half-life (t½β) | ~90 minutes | [3][7] |

| Primary Route of Excretion | Urine (as unchanged drug) | [3][7] |

| Mechanism of Excretion | Glomerular Filtration | [3] |

| Protein Binding | Poorly bound to serum albumin |

Experimental Protocols

Determination of Iothalamate for Glomerular Filtration Rate (GFR) Assessment

The clearance of iothalamate is a well-established method for determining GFR. This requires precise measurement of iothalamate concentrations in plasma and urine samples. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for this purpose.

Objective: To quantify the concentration of iothalamate in human plasma and urine to calculate renal clearance and determine GFR.

Methodology: HPLC with UV Detection

-

Sample Preparation:

-

Plasma/Serum: Deproteinize samples by adding acetonitrile. Vortex and centrifuge to precipitate proteins. Collect the supernatant for analysis.

-

Urine: Dilute urine samples with deionized water to bring the iothalamate concentration within the linear range of the assay.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Synergi-hydro, 250 × 4.6 mm, 4 µm).

-

Mobile Phase: An isocratic mixture of methanol (B129727) and a phosphate (B84403) buffer (e.g., 50 mM sodium phosphate), typically in a 10:90 (v/v) ratio.

-

Flow Rate: 1.0 - 1.2 mL/min.

-

Detection: UV detector set to a wavelength of 254 nm.

-

Quantification: The concentration of iothalamate is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations.

-

-

Data Analysis and GFR Calculation:

-

The GFR is calculated using the renal clearance formula:

-

GFR (mL/min) = (Urine Concentration × Urine Flow Rate) / Plasma Concentration

-

-

Urine flow rate is measured in mL/min.

-

The workflow for this experimental protocol is outlined below.

Assessment of Radiopacity

The radiopacity of a contrast agent is fundamental to its diagnostic utility. Standardized methods, such as those outlined by ASTM F640, are used to evaluate this property.

Objective: To determine the radiopacity of this compound solution.

Methodology: Qualitative and Quantitative X-ray Imaging

-

Test Setup:

-

An X-ray system (e.g., fluoroscopy or CT scanner) is used.

-

A phantom that mimics the X-ray attenuation of human tissue (a "body mimic") may be used to simulate clinical conditions.

-

The this compound solution is placed in a container (e.g., a cuvette or tube) and positioned within the X-ray field.

-

-

Qualitative Assessment:

-

An image is acquired of the test sample alongside a reference standard (e.g., a predicate device or a material with known radiopacity).

-

The visibility of the this compound solution is subjectively compared to the reference standard by trained observers.

-

-

Quantitative Assessment:

-

A digital radiograph is obtained.

-

Image analysis software is used to measure the pixel intensity or optical density of the area containing the this compound solution.

-

This value is compared to the pixel intensity of the surrounding background or a reference standard. The difference in intensity provides a quantitative measure of radiopacity.

-

-

Data Analysis:

-

For qualitative analysis, results are reported as a comparative assessment (e.g., "more radiopaque than," "less radiopaque than," or "equally radiopaque to" the reference).

-

For quantitative analysis, the specific difference in pixel intensity or a calculated contrast-to-noise ratio is reported.

-

Conclusion

This compound remains a cornerstone of diagnostic imaging due to the well-characterized properties of its tri-iodinated molecular structure. Its high iodine content provides excellent radiopacity, while its pharmacokinetic profile, particularly its clearance via glomerular filtration, allows for effective visualization of the vascular and urinary systems and enables its use as a reliable marker for renal function assessment. The established experimental protocols for its quantification and functional evaluation underscore its continued importance in both clinical practice and research settings. This guide provides drug development professionals and researchers with the core technical information necessary to understand and utilize this critical diagnostic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. uwmedicine.org [uwmedicine.org]

- 4. store.astm.org [store.astm.org]

- 5. repub.eur.nl [repub.eur.nl]

- 6. HPLC estimation of iothalamate to measure glomerular filtration rate in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iothalamate quantification by tandem mass spectrometry to measure glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Physicochemical Properties of Iothalamate Meglumine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro osmolality and viscosity of iothalamate meglumine (B1676163), a widely used ionic, high-osmolar iodinated contrast medium. The following sections detail the quantitative physicochemical properties, experimental methodologies for their determination, and a logical workflow for these analyses. This information is critical for understanding the behavior of iothalamate meglumine in various experimental and pre-clinical settings.

Core Physicochemical Data

The osmolality and viscosity of this compound solutions are directly proportional to their concentration and are also influenced by temperature. The following tables summarize the key quantitative data for commercially available concentrations.

Table 1: Osmolality of this compound Solutions

| Product Name | This compound Concentration (% w/v) | Iodine Concentration (mg/mL) | Osmolality (mOsm/kg) |

| Conray 30 | 30% | 141 | ~600[1] |

| Conray 43 | 43% | 202 | ~1000[1] |

| Conray 60 | 60% | 282 | ~1400[2][3] |

Table 2: Viscosity of this compound Solutions

| Product Name | This compound Concentration (% w/v) | Viscosity at 25°C (cps) | Viscosity at 37°C (cps) |

| Conray 30 | 30% | ~2.0[1] | ~1.5[1] |

| Conray 43 | 43% | ~3.0[1] | ~2.0[1] |

| Conray 60 | 60% | ~6.0[2] | ~4.0[2][3] |

Experimental Protocols

The determination of osmolality and viscosity of pharmaceutical solutions requires precise and standardized methodologies. The following protocols describe the general procedures for obtaining the data presented above.

Osmolality Determination

The osmolality of this compound solutions is typically determined using the freezing point depression method, a technique that measures the freezing point of a solution to determine its total solute concentration.[4][5][6][7] This method is compliant with United States Pharmacopeia (USP) <785>.[8][9]

Principle: The freezing point of a solvent is lowered when a solute is added. This depression of the freezing point is directly proportional to the molal concentration of all dissolved particles in the solution.

Apparatus: A freezing point depression osmometer is the standard instrument.[4][7] This device typically consists of a sample holder, a cooling unit, a thermistor to measure temperature, and a mechanism to induce freezing.

Procedure:

-

Calibration: The osmometer is calibrated using standard solutions of known osmolality (e.g., sodium chloride solutions) to establish a calibration curve.[10]

-

Sample Preparation: The this compound solution is brought to the specified temperature (if required). For highly concentrated solutions, a precise dilution with deionized water may be necessary to bring the measurement within the instrument's linear range.[10] The dilution factor is then used to calculate the original osmolality.

-

Measurement: A small, precise volume of the sample is placed in the sample tube of the osmometer.

-

Cooling and Freezing: The sample is supercooled to a temperature below its freezing point.

-

Initiation of Freezing: Freezing is induced by a physical disturbance (e.g., a vibrating stirrer).

-

Equilibrium Temperature Measurement: As the solution freezes, the heat of fusion is released, causing the temperature to rise to a plateau, which is the true freezing point of the solution. The thermistor records this equilibrium temperature.

-

Calculation: The instrument's software calculates the osmolality of the sample in mOsm/kg based on the measured freezing point depression and the calibration data.

Viscosity Determination

The viscosity of this compound, which behaves as a Newtonian fluid, can be measured using various types of viscometers.[11] Capillary viscometers and rotational viscometers are commonly employed for such pharmaceutical solutions.

Principle: Viscosity is a measure of a fluid's resistance to flow. For Newtonian fluids, the viscosity is independent of the shear rate.

Apparatus: A calibrated capillary viscometer (e.g., an Ostwald viscometer) or a rotational viscometer can be used. A temperature-controlled water bath is essential to maintain the sample at the desired temperature (e.g., 25°C or 37°C).

Procedure (using a Capillary Viscometer):

-

Temperature Control: The viscometer is placed in a constant temperature water bath until it reaches thermal equilibrium.

-

Sample Loading: A precise volume of the this compound solution is introduced into the viscometer.

-

Flow Time Measurement: The liquid is drawn up one arm of the viscometer by suction, and the time taken for the liquid to flow between two marked points under the influence of gravity is measured.

-

Calculation: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. To obtain the dynamic viscosity (in centipoise), the kinematic viscosity is multiplied by the density of the fluid at the same temperature.

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for the in vitro characterization of this compound's osmolality and viscosity.

Caption: Osmolality Determination Workflow

Caption: Viscosity Determination Workflow

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Conray® (this compound injection USP 60%) | Guerbet [usa.guerbet.com]

- 4. measurlabs.com [measurlabs.com]

- 5. Plasma osmolality - Wikipedia [en.wikipedia.org]

- 6. aicompanies.com [aicompanies.com]

- 7. Osmometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. bostonbioproducts.com [bostonbioproducts.com]

- 9. theosmolalitylab.com [theosmolalitylab.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. bioprocessintl.com [bioprocessintl.com]

In-Depth Technical Guide to the Spectroscopic Analysis of Iothalamate Meglumine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of Iothalamate Meglumine (B1676163), a widely used iodinated contrast agent. This document details the application of Proton Nuclear Magnetic Resonance (¹H NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy for the identification, quantification, and quality control of this pharmaceutical compound.

Introduction to Iothalamate Meglumine and its Spectroscopic Characterization

This compound is the meglumine salt of iothalamic acid. Its molecular structure, rich in various functional groups, lends itself to a thorough analysis by multiple spectroscopic methods. Spectroscopic techniques are integral to ensuring the quality, purity, and potency of pharmaceutical products like this compound injection. These methods provide a detailed chemical fingerprint, allowing for both qualitative and quantitative assessment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation and quantitative analysis of this compound. It allows for the direct identification and assay of both the iothalamate and meglumine moieties in pharmaceutical solutions and bulk material.[1]

Quantitative Data

A simple and direct ¹H NMR method has been developed for the simultaneous identification and quantification of iothalamate and meglumine.[1] Key quantitative parameters are summarized in the table below.

| Analyte | Chemical Shift (ppm) | Mean Recovery (%) | Standard Deviation |

| Iothalamate (CH₃-CO-) | 2.25 | 99.7 | ± 0.66 |

| Meglumine (CH₃-N-) | 2.38 | 99.9 | ± 1.18 |

| Sodium Acetate (B1210297) (Internal Standard) | 1.92 | N/A | N/A |

Experimental Protocol: ¹H NMR Analysis

This protocol is adapted from a published method for the direct assay of this compound.[1]

Objective: To identify and quantify iothalamate and meglumine in a sample using ¹H NMR spectroscopy.

Materials:

-

This compound sample (bulk powder or injection)

-

Deuterium Oxide (D₂O)

-

Sodium Acetate (internal standard)

-

NMR tubes

-

Volumetric flasks and pipettes

Instrumentation:

-

Proton NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Standard and Sample Preparation:

-

Internal Standard Stock Solution: Accurately weigh and dissolve a known amount of sodium acetate in D₂O to prepare a stock solution of known concentration.

-

Sample Preparation (Injection): Dilute a known volume of the this compound injection with D₂O in a volumetric flask. Add a precise volume of the internal standard stock solution and mix thoroughly.

-

Sample Preparation (Bulk Powder): Accurately weigh a known amount of the this compound powder and dissolve it in a known volume of D₂O in a volumetric flask. Add a precise volume of the internal standard stock solution and mix thoroughly.

-

-

NMR Data Acquisition:

-

Transfer an appropriate amount of the prepared sample solution into an NMR tube.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

-

Data Analysis:

-

Integrate the resonance signals corresponding to the protons of the iothalamate CH₃-CO- group (at approximately 2.25 ppm), the meglumine CH₃-N- group (at approximately 2.38 ppm), and the sodium acetate CH₃-CO- group (at approximately 1.92 ppm).[1][2]

-

Calculate the concentration of iothalamate and meglumine in the original sample based on the integral values relative to the known concentration of the internal standard.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of pharmaceutical compounds. While a specific method for the combined this compound product is not detailed in the provided search results, a method for the meglumine component has been established.

Quantitative Data

A UV spectrophotometric method has been developed for the determination of meglumine in bulk form.[3]

| Analyte | λmax (nm) | Linearity Range (µg/mL) |

| Meglumine | 254 | 10 - 60 |

Note: Derivative spectrophotometry has also been used, with determinations at 247 nm, 216 nm, and 266 nm for the first, second, and third derivatives, respectively, within the same linearity range.[3]

Experimental Protocol: UV-Vis Spectrophotometric Analysis (General Approach)

This protocol outlines a general procedure for the quantitative analysis of a drug substance in an injection formulation using UV-Vis spectroscopy.

Objective: To determine the concentration of the active pharmaceutical ingredient (API) in an injection sample.

Materials:

-

This compound Injection sample

-

Reference standard of this compound

-

Distilled water or other suitable solvent

-

Volumetric flasks and pipettes

-

Quartz cuvettes

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a suitable amount of the this compound reference standard and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

-

Preparation of Sample Solution:

-

Accurately dilute a known volume of the this compound injection with the solvent in a volumetric flask to obtain a theoretical concentration that falls within the linearity range of the assay.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the predetermined λmax (for meglumine, this is 254 nm; for this compound, the optimal wavelength would need to be determined by scanning the UV spectrum).

-

Use the solvent as a blank to zero the instrument.

-

Measure the absorbance of each standard solution and the sample solution.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

-

Determine the concentration of the this compound in the sample solution by interpolating its absorbance value on the calibration curve.

-

Calculate the concentration of the drug in the original injection, accounting for the dilution factor.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for the identification of pharmaceutical compounds by providing a unique "fingerprint" based on the vibrational modes of their functional groups. The United States Pharmacopeia (USP) often employs a comparative method for IR identification.

Qualitative Data: Characteristic IR Absorption Bands

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in both iothalamic acid and meglumine.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500 - 3200 | O-H (Meglumine), N-H (Iothalamate) | Stretching (broad) |

| 3000 - 2850 | C-H (Alkyl) | Stretching |

| 1725 - 1700 | C=O (Carboxylic Acid - Iothalamate) | Stretching |

| 1680 - 1630 | C=O (Amide - Iothalamate) | Stretching (Amide I) |

| 1600 - 1450 | C=C (Aromatic Ring - Iothalamate) | Stretching |

| 1300 - 1000 | C-O (Alcohols, Carboxylic Acid) | Stretching |

| 850 - 550 | C-I | Stretching |

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a common sampling technique for FTIR that requires minimal sample preparation.

Objective: To obtain an infrared spectrum of a solid or liquid sample for identification purposes.

Materials:

-

This compound sample (powder or liquid)

-

Isopropanol (B130326) or other suitable solvent for cleaning

Instrumentation:

-

FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean. If necessary, clean it with a soft cloth dampened with isopropanol and allow it to dry completely.

-

Acquire a background spectrum with no sample on the crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the this compound powder or a drop of the liquid injection onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Data Analysis:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Compare the obtained spectrum with a reference spectrum of this compound for identification.

-

Assign the major absorption bands to the corresponding functional groups.

-

Workflow and Logical Relationships

The spectroscopic analysis of this compound in a quality control setting follows a logical workflow to ensure the identity, purity, and strength of the final product.

This diagram illustrates the typical workflow for the quality control of this compound. The process begins with the reception of either the raw material or the finished product, followed by appropriate sample preparation. The prepared samples then undergo a series of spectroscopic analyses for both identification and quantification. The data from these analyses are processed and compared against established specifications to ensure the product meets the required quality standards before its final release.

Conclusion

Spectroscopic methods, including ¹H NMR, UV-Vis, and IR spectroscopy, are indispensable for the comprehensive analysis of this compound. These techniques provide detailed information regarding the identity, structure, and quantity of the active pharmaceutical ingredient, ensuring the quality and safety of the final drug product. The experimental protocols and data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis and quality control of this compound.

References

- 1. A simple method for the identification and assay of iopamidol and this compound in pharmaceutical samples based on proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHODS FOR DETERMINATION OF MEGLUMINE IN BULK | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

Iothalamate Meglumine: A Technical Overview of Protein Binding Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iothalamate meglumine (B1676163) is an iodinated ionic contrast agent widely utilized in medical imaging procedures such as computed tomography (CT) scans and angiography. A critical aspect of its pharmacokinetic profile is its interaction with plasma proteins, which influences its distribution, metabolism, and excretion. This technical guide provides an in-depth analysis of the protein binding characteristics of iothalamate meglumine, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant workflows.

Quantitative Analysis of Protein Binding

The extent of plasma protein binding is a crucial parameter in drug development, as it determines the fraction of unbound drug that is pharmacologically active and available for distribution and clearance. Literature on the protein binding of iothalamate presents some varied findings. While it is generally considered to have low protein binding, the reported quantitative values show some discrepancy.

Iothalamate salts are described as being poorly bound to serum albumin.[1][2] One study reported that Iodine-125-labeled iothalamate exhibits approximately 30% binding to plasma proteins.[3] In contrast, another study found no evidence of iothalamate binding to human plasma proteins.[4] Interestingly, the same study observed significant plasma protein binding in dogs, ranging from 4% to 26%.[4] This species-specific difference is an important consideration in preclinical research. Another source states that iothalamate is highly viscous and binds to plasma proteins, though it does not provide a quantitative value.[5]

The following table summarizes the available quantitative data on the plasma protein binding of iothalamate.

| Species | Analyte | Protein Binding (%) | Reference |

| Human | Iodine-125-Iothalamate | 30% | [3] |

| Human | Iothalamate | Not Found | [4] |

| Dog | Iothalamate | 4 - 26% | [4] |

Experimental Protocols for Determining Protein Binding

Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for protein binding studies. This method involves a semi-permeable membrane that separates a compartment containing the drug and plasma proteins from a protein-free buffer compartment. The unbound drug is free to diffuse across the membrane until equilibrium is reached.

Generalized Protocol:

-

Preparation: A solution of this compound is prepared in a buffer system that mimics physiological pH. Plasma (typically human serum albumin) is dialyzed against the same buffer to remove any interfering substances.

-

Dialysis Setup: The dialysis cell is assembled with the semi-permeable membrane. The plasma solution containing a known concentration of iothalamate is placed in one chamber, and the protein-free buffer is placed in the other.

-

Incubation: The dialysis unit is incubated at a controlled temperature (e.g., 37°C) with gentle agitation for a sufficient period to allow equilibrium to be reached. The time to equilibrium is determined in preliminary experiments.

-

Sampling: After incubation, samples are taken from both chambers.

-

Analysis: The concentration of iothalamate in both the plasma and buffer chambers is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculation: The fraction of unbound drug (fu) is calculated using the following formula:

fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

The percentage of protein binding is then calculated as:

% Protein Binding = (1 - fu) x 100

Ultrafiltration

Ultrafiltration is another common method that separates the unbound drug from the protein-bound drug by forcing the plasma sample through a semi-permeable membrane that retains large molecules like proteins.

Generalized Protocol:

-

Incubation: A solution of this compound is incubated with plasma at a controlled temperature.

-

Centrifugation: The mixture is then placed in an ultrafiltration device and centrifuged. The centrifugal force drives the protein-free ultrafiltrate through the membrane.

-

Analysis: The concentration of iothalamate is measured in the ultrafiltrate (which represents the unbound drug concentration) and in the original plasma sample (total drug concentration).

-

Calculation: The fraction unbound and percentage of protein binding are calculated as described for equilibrium dialysis.

Other Methods

Other techniques that can be used to study drug-protein interactions include:

-

High-Performance Affinity Chromatography (HPAC): This method utilizes a stationary phase with immobilized plasma proteins to separate the bound and unbound drug.

-

Capillary Electrophoresis: This technique can be used to separate the free drug from the protein-drug complex based on their different electrophoretic mobilities.

-

Spectroscopic Methods: Techniques such as fluorescence spectroscopy can be used to study the interaction between a drug and a protein by observing changes in the protein's fluorescence upon drug binding.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining protein binding using the equilibrium dialysis method.

Caption: A generalized workflow for determining protein binding using equilibrium dialysis.

Logical Relationship of Protein Binding to Pharmacokinetics

The degree of protein binding directly influences several key pharmacokinetic parameters of this compound. This relationship is crucial for understanding its in vivo behavior.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. DailyMed - CONRAY- this compound injection [dailymed.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Renal and non-renal clearances of iothalamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C18H26I3N3O9 | CID 656642 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Decomposition of Iothalamate Meglumine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iothalamate meglumine (B1676163), an iodinated ionic radiographic contrast agent, is subject to degradation under various stress conditions, including heat. Understanding its thermal decomposition profile is critical for ensuring its stability, safety, and efficacy. This technical guide provides a comprehensive overview of the principles and methodologies for studying the thermal decomposition of iothalamate meglumine. While specific experimental data on the thermal degradation of this compound is limited in publicly available literature, this document synthesizes information from forced degradation studies of similar compounds and general thermal analysis principles to propose potential degradation pathways and outline detailed experimental protocols. This guide is intended to serve as a foundational resource for researchers initiating stability studies on this compound and other iodinated contrast media.

Introduction to this compound and Thermal Stability

This compound is the salt of iothalamic acid and meglumine.[1] The iothalamic acid component is a tri-iodinated benzoic acid derivative responsible for the radiopaque properties of the contrast agent. Meglumine, an amino sugar derived from sorbitol, acts as a counter-ion to improve the solubility and tolerability of the agent.[2] The chemical stability of pharmaceutical compounds is a critical quality attribute.[3] Forced degradation studies, including exposure to thermal stress, are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[4]

Thermal decomposition involves the breaking of chemical bonds through the input of heat energy. For a complex molecule like this compound, multiple degradation pathways may exist, potentially leading to a variety of degradation products. The conditions under which thermal degradation is studied typically range from 40°C to 80°C.[5]

Potential Thermal Degradation Pathways

Based on the chemical structure of this compound, which consists of an amide, a carboxylic acid, and iodine-carbon bonds on a benzene (B151609) ring, several thermal degradation pathways can be postulated. A primary suspected pathway for benzoic acid derivatives under thermal stress is decarboxylation.[6]

Caption: Proposed degradation pathways for this compound under thermal stress.

Quantitative Data on Thermal Decomposition

As of this writing, specific quantitative data from thermal decomposition studies on this compound are not extensively available in peer-reviewed literature. To facilitate future research and data comparison, the following tables provide a template for the presentation of such data.

Table 1: Summary of Thermal Analysis Data for this compound

| Analytical Technique | Parameter | Observed Value | Conditions |

| Thermogravimetric Analysis (TGA) | Onset of Decomposition (°C) | Data not available | Heating rate, atmosphere |

| Mass Loss (%) at T > 200°C | Data not available | Heating rate, atmosphere | |

| Differential Scanning Calorimetry (DSC) | Melting Point (°C) | Data not available | Heating rate, atmosphere |

| Enthalpy of Fusion (J/g) | Data not available | Heating rate, atmosphere | |

| Decomposition Exotherm (°C) | Data not available | Heating rate, atmosphere |

Table 2: Identified Thermal Degradation Products of this compound

| Degradation Product | Molecular Formula | Molecular Weight ( g/mol ) | Proposed Structure | Method of Identification |

| Data not available | Data not available | Data not available | Data not available | e.g., LC-MS, GC-MS, NMR |

| Data not available | Data not available | Data not available | Data not available | e.g., LC-MS, GC-MS, NMR |

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data on thermal decomposition.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, tared TGA pan (e.g., platinum or alumina).

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and any thermal events (e.g., exothermic decomposition) of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Temperature Program: Heat the sample and reference from ambient temperature to a temperature above the expected melting or decomposition point at a constant heating rate (e.g., 10°C/min).

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic event, and the enthalpy of fusion is calculated by integrating the peak area. Exothermic peaks may indicate decomposition.

Forced Thermal Degradation and Product Analysis by HPLC-MS

Objective: To generate and identify the thermal degradation products of this compound.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or a buffer solution) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Solid State: Store the solid this compound powder in a temperature-controlled oven at a specific temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

-

Solution State: Heat the this compound solution in a sealed vial at a specific temperature (e.g., 80°C) for a defined period.

-

-

Sample Analysis (HPLC-MS):

-

Chromatographic Separation: Inject the stressed samples into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18) to separate the parent compound from its degradation products. A gradient elution method is often employed.

-

Mass Spectrometric Detection: Couple the HPLC to a mass spectrometer (MS) to obtain the mass-to-charge ratio (m/z) of the eluting peaks. This information is used to identify the molecular weights of the degradation products. Further fragmentation analysis (MS/MS) can help in structure elucidation.

-

Visualization of Experimental Workflow

A well-defined workflow is essential for systematic investigation.

Caption: A generalized workflow for the thermal analysis of this compound.

Conclusion

The thermal stability of this compound is a critical aspect of its quality control and formulation development. This guide has outlined the key considerations and experimental approaches for a thorough investigation of its thermal decomposition. While specific data remains to be published, the proposed degradation pathways and detailed methodologies herein provide a solid foundation for researchers in the field. Future studies employing techniques such as TGA, DSC, and HPLC-MS are necessary to fully characterize the thermal degradation products and kinetics of this compound, ultimately contributing to the development of more stable and safer iodinated contrast agents.

References

- 1. Iothalamic Acid | C11H9I3N2O4 | CID 3737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Meglumine: Properties and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Iothalamate Meglumine GFR Measurement in Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glomerular filtration rate (GFR) is a critical measure of kidney function. In preclinical rodent models, accurate GFR assessment is essential for studying renal physiology, pathophysiology, and the nephrotoxic potential of new chemical entities. Iothalamate meglumine (B1676163), a non-radioactive contrast agent, serves as a reliable exogenous filtration marker for GFR determination.[1][2] It is freely filtered by the glomerulus with minimal tubular secretion or reabsorption.[3][4] This document provides detailed protocols for measuring GFR in rodents using iothalamate meglumine, covering both constant infusion and bolus injection methods.

Key Concepts and Considerations

The clearance of an ideal filtration marker from plasma is equivalent to the GFR. The fundamental principle involves introducing this compound into the bloodstream and subsequently measuring its concentration in plasma and/or urine over time to calculate its clearance rate.

Several analytical methods can be used to measure iothalamate concentrations, including high-performance liquid chromatography (HPLC)[1][5][6], fluorescent excitation analysis[2], and liquid chromatography-tandem mass spectrometry (LC-MS/MS)[7]. The choice of method will depend on the available equipment and the required sensitivity and specificity.

It is crucial to consider that anesthesia can impact renal hemodynamics and GFR. Therefore, protocols for both anesthetized and conscious animals are presented. For conscious animal studies, appropriate acclimatization and restraint are necessary to minimize stress-induced physiological changes.

Experimental Protocols

Two primary methods for GFR measurement using this compound in rodents are the constant infusion method and the plasma clearance method following a single bolus injection.

Protocol 1: Constant Rate Infusion Method

This method is considered a gold standard for GFR measurement as it allows for the achievement of a steady-state plasma concentration of the filtration marker.

Materials:

-

This compound solution (e.g., Conray 60)

-

Sterile saline

-

Anesthetic agent (if applicable)

-

Infusion pump and catheters (for intravenous infusion and blood collection)

-

Metabolic cages (for urine collection in conscious animals)

-

Blood collection tubes (e.g., heparinized capillaries)

-

Centrifuge

-

Analytical equipment for iothalamate measurement (e.g., HPLC)

Procedure:

-

Animal Preparation:

-

Anesthetized Rodents: Anesthetize the animal using an appropriate agent (e.g., isoflurane, ketamine/xylazine). Place the animal on a heated surgical board to maintain body temperature. Surgically place catheters in a vein (e.g., jugular vein) for infusion and an artery (e.g., carotid or femoral artery) for blood sampling. A bladder catheter can also be inserted for urine collection.

-

Conscious Rodents: For studies in conscious animals, surgical catheterization should be performed several days prior to the experiment to allow for full recovery. House the animals in metabolic cages for acclimatization and urine collection.

-

-

Iothalamate Infusion:

-

Prepare a priming dose and a continuous infusion solution of this compound in sterile saline.

-

Administer the priming bolus dose intravenously to rapidly achieve the desired plasma concentration.

-

Immediately following the priming dose, start the continuous intravenous infusion at a constant rate.

-

-

Equilibration and Sampling:

-

Allow a 60-90 minute equilibration period after starting the infusion to ensure a steady-state plasma concentration of iothalamate is reached.

-

Blood Sampling: Collect arterial blood samples at timed intervals (e.g., every 15-30 minutes) during the steady-state period.

-

Urine Collection: For renal clearance calculations, collect urine via the bladder catheter (anesthetized) or from the metabolic cage (conscious) over precise time intervals corresponding to the blood sampling periods.

-

-

Sample Processing and Analysis:

-

GFR Calculation:

-

Renal Clearance (Urinary Method): GFR = (Urine Iothalamate Concentration × Urine Flow Rate) / Plasma Iothalamate Concentration

-

Plasma Clearance (in steady state): GFR = Infusion Rate / Plasma Iothalamate Concentration

-

Protocol 2: Single Bolus Injection (Plasma Clearance) Method

This method is less invasive and technically simpler than the constant infusion method, making it suitable for longitudinal studies in the same animal.

Materials:

-

This compound solution

-

Sterile saline

-

Syringes and needles for intravenous injection

-

Blood collection supplies

-

Centrifuge

-

Analytical equipment for iothalamate measurement

Procedure:

-

Animal Preparation:

-

Gently restrain the rodent for intravenous injection (e.g., in a rodent restrainer). The tail vein is commonly used for injection.

-

For repeated sampling, a catheter may be placed in a contralateral vein or artery.

-

-

Iothalamate Administration:

-

Administer a single bolus of this compound intravenously. The exact dose should be recorded.

-

-

Blood Sampling:

-

Sample Processing and Analysis:

-

Process blood samples to obtain plasma.

-

Measure the plasma concentration of iothalamate in each sample.

-

-

GFR Calculation:

-

The GFR is calculated from the plasma clearance of iothalamate. This is determined by fitting the plasma concentration-time data to a pharmacokinetic model (typically a two-compartment model).[8]

-

GFR = Dose / Area Under the Plasma Concentration-Time Curve (AUC)

-

Data Presentation

Quantitative data from GFR measurement experiments should be summarized in clear and structured tables to facilitate comparison between different experimental groups or conditions.

| Parameter | Constant Infusion Method | Single Bolus Injection Method |

| Iothalamate Dose | Priming Dose + Infusion Rate | Single IV Bolus Dose |

| Animal State | Anesthetized or Conscious | Conscious or Anesthetized |

| Sampling | Timed blood and urine collections | Timed blood collections |

| Typical GFR (Rat) | ~1.0 - 2.5 mL/min/100g BW | ~1.0 - 2.5 mL/min/100g BW |

| Typical GFR (Mouse) | ~0.2 - 0.5 mL/min/10g BW | ~0.2 - 0.5 mL/min/10g BW |

Note: These GFR values are approximate and can vary based on rodent strain, age, and experimental conditions.

| HPLC Method Parameters for Iothalamate Analysis | |

| Column | C18 reverse phase |

| Mobile Phase | Methanol and 50 mM sodium phosphate (B84403) (10:90; v/v)[6] |

| Flow Rate | 1.2 mL/min[6] |

| Detection | UV at 254 nm[6] |

| Sample Preparation | Acetonitrile for deproteination[6] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for GFR measurement in rodents using this compound.